molecular formula C9H9ClN2O4 B13216249 2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid

2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid

Cat. No.: B13216249
M. Wt: 244.63 g/mol
InChI Key: IHZCEKHQPLVMOO-UHFFFAOYSA-N
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Description

2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid is a nitroaromatic compound with a benzoic acid backbone substituted at positions 2 (chloro), 3 (nitro), and 6 (dimethylamino). This arrangement creates a unique electronic environment due to the interplay of electron-withdrawing (nitro, chloro) and electron-donating (dimethylamino) groups. Such compounds are of interest in pharmaceuticals, agrochemicals, and materials science, but their environmental persistence and toxicity necessitate careful evaluation .

Properties

Molecular Formula

C9H9ClN2O4

Molecular Weight

244.63 g/mol

IUPAC Name

2-chloro-6-(dimethylamino)-3-nitrobenzoic acid

InChI

InChI=1S/C9H9ClN2O4/c1-11(2)5-3-4-6(12(15)16)8(10)7(5)9(13)14/h3-4H,1-2H3,(H,13,14)

InChI Key

IHZCEKHQPLVMOO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=C(C=C1)[N+](=O)[O-])Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Nitration and Halogenation Precursor Formation

The synthesis typically begins from a suitably substituted benzoic acid or benzyl derivative, such as 2-chlorobenzoic acid or 2-chloro-6-nitrotoluene, which undergoes nitration to introduce the nitro group at position 3.

  • Nitration Example:
    Using potassium nitrate in concentrated sulfuric acid, nitration of o-toluic acid produces a mixture of 2-methyl-5-nitrobenzoic acid and 2-methyl-3-nitrobenzoic acid, which can be separated by recrystallization.

  • Halogenation:
    Chlorination at position 2 can be introduced or is present in the starting material (e.g., 2-chlorobenzoic acid derivatives).

Amination via Curtius Rearrangement

A key step in introducing the amino group at position 6 involves conversion of a carboxyl or acyl chloride intermediate to an amino group through Curtius rearrangement.

  • Process Steps:
    • Mono-esterification of 3-nitrophthalic acid with low-carbon alcohols (methanol, ethanol) to form monoesters.
    • Conversion of the free carboxyl group to an acyl chloride using sulfur oxychloride in solvents like chloroform.
    • Curtius rearrangement of the acyl chloride with sodium azide and DMF to transform the carboxyl into an amino group, yielding 2-amino-3-nitrobenzoyl acid esters.
    • Hydrolysis of the ester under alkaline conditions to obtain 2-amino-3-nitrobenzoic acid.

This method is efficient and yields high purity products (up to 99%) with melting points consistent with literature values.

Dimethylation of the Amino Group

The amino group introduced is then dimethylated to form the dimethylamino substituent.

  • Dimethylation Conditions:
    Reduction of the nitro group to amino using stannous chloride dihydrate in refluxing ethanol, followed by reductive methylation with formalin (37% formaldehyde solution) and sodium cyanoborohydride in methanol, achieves high yields (~94%) of the dimethylamino derivative.

Oxidation to Carboxylic Acid

If starting from benzyl or methyl ester derivatives, oxidation steps convert these to the carboxylic acid.

  • Oxidation Example:
    Oxidation of 2-chloro-6-nitrobenzyl alcohol to 2-chloro-6-nitrobenzoic acid is achieved using nitric acid in 1,2-dichlorobenzene under controlled temperature (100–140 °C) and pressure (10 bar), yielding about 78% product.

Alternative Intermediate Formation: Benzaldoxime Route

An alternative synthetic route involves preparation of 2-chloro-6-nitrobenzaldoxime, which serves as an intermediate for further functionalization.

  • Preparation:
    Reaction of 2-chloro-6-nitrotoluene with mercuric oxide and caustic soda under reflux yields 2-chloro-6-nitrobenzaldimercurioxide, which upon treatment with hydrochloric acid produces 2-chloro-6-nitrobenzaldoxime.

This intermediate can be further transformed into the desired amino or dimethylamino derivatives.

Summary Table of Key Preparation Steps

Step Starting Material / Intermediate Reagents / Conditions Product / Transformation Yield / Notes
Nitration o-Toluic acid KNO3, conc. H2SO4 2-methyl-3-nitrobenzoic acid (isomers mixture) 99% yield, mixture separable
Esterification 3-nitrophthalic acid Methanol / Ethanol, H2SO4 Monoester High purity, recrystallization
Acyl chloride formation Monoester Sulfur oxychloride, chloroform Acyl chloride intermediate Efficient conversion
Curtius rearrangement Acyl chloride NaN3, DMF 2-amino-3-nitrobenzoyl acid ester High yields, clean reaction
Hydrolysis Amino acid ester NaOH, water, reflux 2-amino-3-nitrobenzoic acid 99% purity, mp 97–98 °C
Dimethylation 2-amino-3-nitrobenzoic acid Formalin, NaCNBH3, methanol 2-dimethylamino-3-nitrobenzoic acid 94% yield
Oxidation 2-chloro-6-nitrobenzyl alcohol HNO3, 1,2-dichlorobenzene, 100–140 °C, 10 bar 2-chloro-6-nitrobenzoic acid 78% yield
Benzaldoxime formation 2-chloro-6-nitrotoluene HgO, NaOH, reflux; then HCl 2-chloro-6-nitrobenzaldoxime Intermediate for further synthesis

Research Discoveries and Perspectives

  • The Curtius rearrangement is a pivotal transformation for converting carboxyl groups into amino groups with high specificity and yield, enabling the selective introduction of amino functionalities in nitro-substituted benzoic acids.

  • Reductive methylation using formalin and sodium cyanoborohydride is a mild and efficient method for dimethylation of aromatic amines, preserving sensitive substituents like nitro and chloro groups.

  • Oxidation of benzyl alcohol derivatives to carboxylic acids under controlled nitric acid conditions in chlorinated solvents provides a scalable route with good selectivity and yield.

  • The benzaldoxime intermediate route, although less common, offers an alternative pathway for functional group interconversions, especially useful in dye intermediate syntheses.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Chloro-6-(dimethylamino)-3-aminobenzoic acid, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with biological molecules through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups
2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid C₉H₈ClN₃O₄ 257.63 2-Cl, 3-NO₂, 6-N(CH₃)₂ Nitro, chloro, dimethylamino, carboxylic acid
2-Chloro-6-nitrobenzoic acid C₇H₄ClNO₄ 201.56 2-Cl, 6-NO₂ Nitro, chloro, carboxylic acid
2-Amino-6-chlorobenzoic acid C₇H₆ClNO₂ 171.58 2-NH₂, 6-Cl Amino, chloro, carboxylic acid
2-Bromo-3-nitrobenzoic acid C₇H₄BrNO₄ 246.02 2-Br, 3-NO₂ Nitro, bromo, carboxylic acid

Key Observations:

  • Steric and Solubility Considerations: The dimethylamino group introduces steric bulk and hydrophobicity, likely decreasing water solubility relative to 2-amino-6-chlorobenzoic acid, which has a smaller amino group .

Biodegradation and Environmental Impact

Nitroaromatic compounds are recalcitrant pollutants, but microbial enzymes like nitrobenzoate dioxygenases (e.g., MnbAB) can degrade them. highlights that substituents significantly influence degradation efficiency:

  • Substrate Specificity of MnbAB: 3-Nitrobenzoic acid derivatives are preferred substrates. However, substituents at the ortho position (relative to the nitro group) reduce enzyme activity. In the target compound, the dimethylamino group at position 6 is meta to the nitro group (position 3), but the chloro at position 2 is ortho to the carboxylic acid. This dual substitution may hinder enzymatic recognition compared to simpler analogs like 3-nitrobenzoic acid .
  • Degradation Rate Prediction: The presence of both chloro and dimethylamino groups likely slows degradation compared to 2-chloro-6-nitrobenzoic acid, which lacks the bulky dimethylamino substituent.

Biological Activity

2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid includes a chloro group, a nitro group, and a dimethylamino group attached to a benzoic acid backbone. This specific arrangement contributes to its biological activity.

Antimicrobial Activity

Research has indicated that many nitro-substituted benzoic acids exhibit significant antimicrobial properties. 2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid has been shown to possess antibacterial activity against various strains of bacteria. A study highlighted that the compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of 2-Chloro-6-(dimethylamino)-3-nitrobenzoic Acid

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its antitumor potential. A recent study explored its effects on cancer cell lines, revealing that it inhibits cell proliferation in various cancer types. The mechanism appears to involve the induction of apoptosis in tumor cells.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies were conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated that treatment with 2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid resulted in a dose-dependent decrease in cell viability.

Table 2: Cytotoxicity of 2-Chloro-6-(dimethylamino)-3-nitrobenzoic Acid on Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-71545
A5492050

The biological activity of 2-Chloro-6-(dimethylamino)-3-nitrobenzoic acid is believed to be linked to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The presence of the nitro group is particularly significant as it may facilitate redox reactions within cells, leading to increased oxidative stress and subsequent cell death in tumor cells.

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